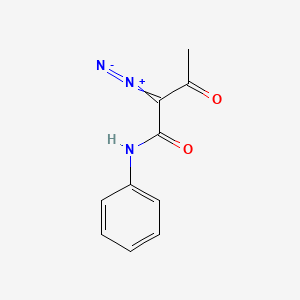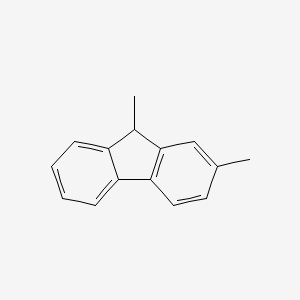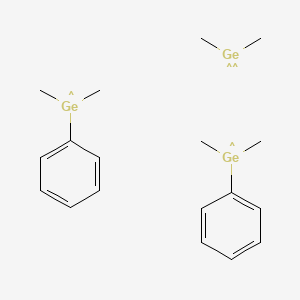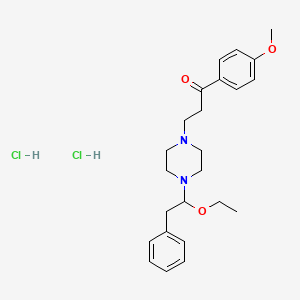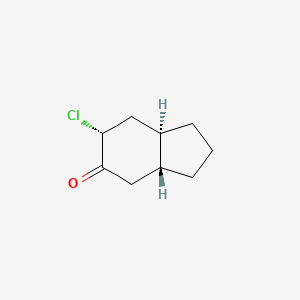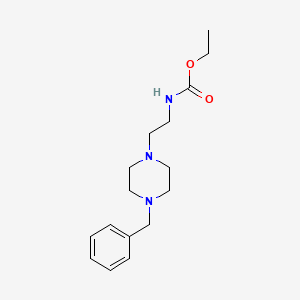
Carbamic acid, (2-(4-benzyl-1-piperazinyl)ethyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (2-(4-benzyl-1-piperazinyl)ethyl)-, ethyl ester is a chemical compound with the molecular formula C16H24N2O2. It is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and an ethyl ester of carbamic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(4-benzyl-1-piperazinyl)ethyl)-, ethyl ester typically involves the reaction of 4-benzylpiperazine with ethyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
Starting Materials: 4-benzylpiperazine and ethyl chloroformate.
Reaction Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-benzylpiperazine is dissolved in an anhydrous solvent such as dichloromethane. Ethyl chloroformate is then added dropwise with stirring, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature for several hours until completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (2-(4-benzyl-1-piperazinyl)ethyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (2-(4-benzyl-1-piperazinyl)ethyl)-, ethyl ester has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, (2-(4-benzyl-1-piperazinyl)ethyl)-, ethyl ester involves its interaction with specific molecular targets. The piperazine ring and benzyl group play a crucial role in binding to receptors or enzymes, modulating their activity. The ethyl ester group can undergo hydrolysis, releasing the active carbamic acid derivative, which then exerts its effects through various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, (2-(4-methyl-1-piperazinyl)ethyl)-, ethyl ester
- Carbamic acid, (2-(4-phenyl-1-piperazinyl)ethyl)-, ethyl ester
- Carbamic acid, (2-(4-benzyl-1-piperazinyl)ethyl)-, methyl ester
Uniqueness
Carbamic acid, (2-(4-benzyl-1-piperazinyl)ethyl)-, ethyl ester is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites.
Eigenschaften
CAS-Nummer |
23111-68-4 |
|---|---|
Molekularformel |
C16H25N3O2 |
Molekulargewicht |
291.39 g/mol |
IUPAC-Name |
ethyl N-[2-(4-benzylpiperazin-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C16H25N3O2/c1-2-21-16(20)17-8-9-18-10-12-19(13-11-18)14-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3,(H,17,20) |
InChI-Schlüssel |
KWISGZYDAAJRCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NCCN1CCN(CC1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[c]phenanthren-4-ol](/img/structure/B14710878.png)
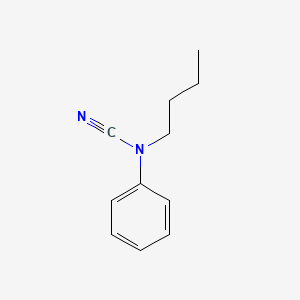

![Benzamide, N-[1-(4-morpholinylmethyl)-2,6-dioxo-3-piperidinyl]-](/img/structure/B14710891.png)
![7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one](/img/structure/B14710895.png)
